molecular formula C21H17ClN4O4 B11365910 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide

Cat. No.: B11365910
M. Wt: 424.8 g/mol
InChI Key: OLYPXOIIFVZXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide is a complex organic compound that features a combination of oxadiazole and isoindoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the butanamide chain: The oxadiazole intermediate is then reacted with a butanoyl chloride derivative to form the desired butanamide linkage.

    Introduction of the isoindoline moiety: The final step involves the reaction of the intermediate with a phthalic anhydride derivative under suitable conditions to introduce the isoindoline ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the isoindoline moiety.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Can be used in the study of biological pathways and mechanisms.

Industry

    Polymer Science: May be used in the synthesis of polymers with specific characteristics.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, while the isoindoline moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide
  • **this compound

Uniqueness

    Structural Complexity: The combination of oxadiazole and isoindoline moieties is unique.

    Reactivity: The presence of multiple reactive sites allows for diverse chemical reactions.

Properties

Molecular Formula

C21H17ClN4O4

Molecular Weight

424.8 g/mol

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide

InChI

InChI=1S/C21H17ClN4O4/c1-26-20(28)13-10-9-12(11-15(13)21(26)29)23-17(27)7-4-8-18-24-19(25-30-18)14-5-2-3-6-16(14)22/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,23,27)

InChI Key

OLYPXOIIFVZXKB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.